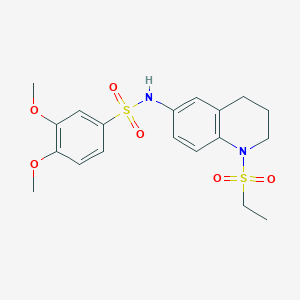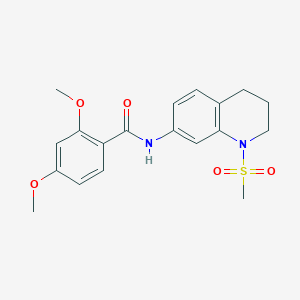
(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3-(morpholinosulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound featuring a combination of pyrrolidine, pyrazole, and morpholine moieties
Méthodes De Préparation
The synthesis of 4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE involves multiple steps, starting with the preparation of the individual moieties. The pyrrolidine ring can be synthesized through ring construction from cyclic or acyclic precursors, while the morpholine ring is typically produced by the dehydration of diethanolamine with concentrated sulfuric acid . The pyrazole moiety is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones. These moieties are then linked together through sulfonylation and carbonylation reactions under controlled conditions to form the final compound.
Analyse Des Réactions Chimiques
4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl and carbonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-{3-[3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrazole moieties contribute to the compound’s binding affinity and selectivity, while the sulfonyl and carbonyl groups facilitate interactions with active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole moiety are known for their anti-inflammatory and anticancer properties.
Morpholine derivatives: These compounds are used in various industrial applications and as intermediates in pharmaceutical synthesis
Propriétés
Formule moléculaire |
C20H26N4O6S2 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C20H26N4O6S2/c1-15-19(32(28,29)22-8-3-4-9-22)16(2)24(21-15)20(25)17-6-5-7-18(14-17)31(26,27)23-10-12-30-13-11-23/h5-7,14H,3-4,8-13H2,1-2H3 |
Clé InChI |
FDUBRGLBBOXEKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)S(=O)(=O)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B14972211.png)
![5-{[(2-Fluorophenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14972217.png)
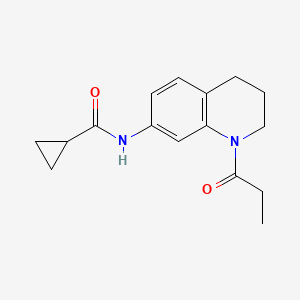
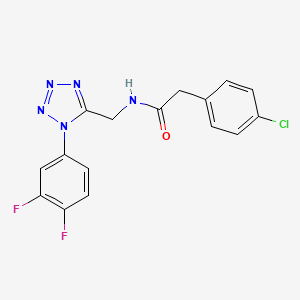
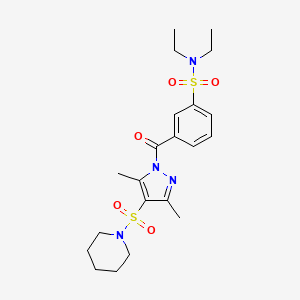
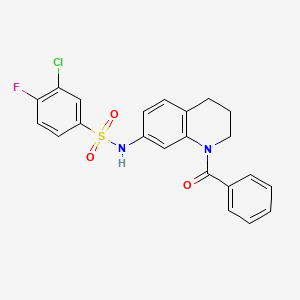
![5'-Ethyl-N-(2-methoxyphenyl)-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-A]quinoxaline]-1-carboxamide](/img/structure/B14972244.png)
![2-methyl-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14972256.png)

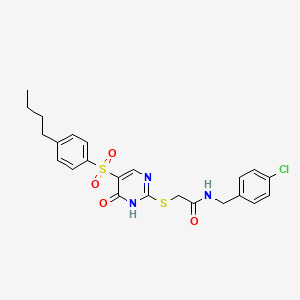
![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14972280.png)
